Lanicemine
Overview
Description
Synthesis Analysis
Lanicemine has been synthesized from ®-1-phenyl-2-(pyridin-2-yl)ethanol . Different ketoreductases (KREDs) have been used to promote a highly selective reduction of several 1-aryl-2-(azaaryl)ethanones (azaaryl = pyridinyl, quinolin-2-yl), the corresponding secondary alcohols being obtained with very high yields and enantiomeric excesses (ee > 99%) .Molecular Structure Analysis
The molecular formula of Lanicemine is C13H14N2 . The IUPAC name is (1S)-1-Phenyl-2-pyridin-2-ylethanamine . The molecular weight is 198.26 g/mol .Chemical Reactions Analysis
The pharmacokinetics of lanicemine following intravenous infusion was best described by a two-compartment model with zero-order input and first-order elimination .Physical And Chemical Properties Analysis
The molecular weight of Lanicemine is 198.26 g/mol . The molecular formula is C13H14N2 .Scientific Research Applications
Pharmacokinetics and Antidepressant Efficacy
Pharmacokinetic Profile in Different Populations
Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has shown antidepressant efficacy in clinical studies. Research conducted by Agbo et al. (2017) focused on developing a pharmacokinetic model for lanicemine, revealing its concentration vs time profile in both healthy subjects and patients with major depressive disorder (MDD). This study highlights the importance of understanding lanicemine's pharmacokinetics across different populations (Agbo, Bui, & Zhou, 2017).
Effectiveness in Major Depressive Disorder
Sanacora et al. (2016) investigated the efficacy of lanicemine as an adjunctive treatment for MDD. The study, however, found that lanicemine, despite being well-tolerated, did not significantly reduce depressive symptoms compared to placebo (Sanacora et al., 2016).
Comparative Studies with Ketamine
- Comparative Antidepressant Effects: A study by Downeyet al. (2016) compared the effects of lanicemine and ketamine, both NMDA receptor antagonists, in treating depression. It was found that both drugs increased the blood oxygen level-dependent signal in the subgenual anterior cingulate cortex (sgACC) and rostral ACC, which are considered potential mechanisms for antidepressant efficacy. However, no significant antidepressant effect was observed for either drug compared to saline in this specific study (Downey et al., 2016).
Mechanisms Underlying Antidepressant Effects
Involvement of PI3K/Akt/mTOR/GSK3β Signaling Pathways
Neis et al. (2020) explored the mechanisms underlying the antidepressant effects of lanicemine, finding that it involves the PI3K/Akt/mTOR/GSK3β signaling pathways. Their research demonstrated that lanicemine induces antidepressant-like effects in mice, suggesting a complex mechanism involving various signaling pathways (Neis et al., 2020).
Synergistic Effects with Hyperforin
A study by Pochwat et al. (2018) found that combining lanicemine with hyperforin, a modulator of intracellular Ca2+ levels, led to long-lasting antidepressant-like effects in mice. This suggests that the combination of these substances could be a promising strategy for treating depression, with lanicemine enhancing the effects of hyperforin (Pochwat et al., 2018).
Metabolism and Excretion
- Metabolism and Excretion Profile: Guo et al. (2015) studied the metabolism and excretion of lanicemine, identifying several metabolites and demonstrating that lanicemine is predominantly eliminated via urinary excretion. This research contributes to the understanding of lanicemine's pharmacokinetic properties, which is crucial for its safe and effective use (Guo, Zhou, Grimm, & Bui, 2015).
Potential in PTSD Treatment
- Application in PTSD: A study by Lijffijtet al. (2019) examined the potential of lanicemine in treating post-traumatic stress disorder (PTSD). This randomized, placebo-controlled trial aimed to assess lanicemine's efficacy in individuals with symptoms of PTSD, focusing on its safety, tolerability, and potential to block behavioral sensitization, a characteristic feature of PTSD (Lijffijt et al., 2019).
Neurophysiological and Clinical Effects
- Effects on Brain Networks: Becker et al. (2019) investigated the acute effects of lanicemine on brain connectivity using resting-state functional magnetic resonance imaging (rs-fMRI). They found that, unlike ketamine, lanicemine had minimal effects on hippocampal-prefrontal coupling and regional connectivity. This study provides insight into the differential neurophysiological impacts of NMDA receptor antagonists and their potential as antidepressants (Becker et al., 2019).
Metabolic Activity in Depression Model
- Neuronal and Astroglial Metabolic Activity: Mishra et al. (2020) explored the metabolic activity in neurons and astroglia in a chronic depression model and the impact of lanicemine. They found that depression leads to reduced neurotransmission in the prefrontal cortex and that lanicemine can restore behavioral measures and rates of glucose oxidation, suggesting its therapeutic potential in chronic depression (Mishra, Adusumilli, Deolal, Mason, Kumar, & Patel, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870011 | |
Record name | Lanicemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanicemine | |
CAS RN |
153322-05-5 | |
Record name | Lanicemine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153322-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanicemine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanicemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanicemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANICEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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